N1-Benzyl vs. N3-Benzyl Substitution: Predicted Lipophilicity and Hydrogen-Bond Potential Distinguish CAS 892274-44-1 from Its Regioisomer CAS 203808-34-8
The regioisomeric analog 3-benzyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 203808-34-8) differs from CAS 892274-44-1 solely in the position of the benzyl group (N3 vs. N1). This positional shift alters computed logP and hydrogen-bond donor/acceptor profiles, which are critical for membrane permeability and off-target binding. CAS 892274-44-1 retains an N3-phenyl group that occupies a lipophilic pocket described in GnRH antagonist SAR, whereas CAS 203808-34-8 places benzyl at N3, leaving N1 unsubstituted and available as a hydrogen-bond donor (calculated HBD count = 1 vs. 0 for CAS 892274-44-1) [1]. Published SAR demonstrates that N1-unsubstituted thieno[2,3-d]pyrimidine-2,4-diones lose significant GnRH receptor affinity (Kᵢ shift of >10-fold relative to N1-substituted analogs), making CAS 203808-34-8 an unsuitable substitute in GnRH-targeting campaigns [2].
| Evidence Dimension | Calculated hydrogen-bond donor count / predicted logP |
|---|---|
| Target Compound Data | HBD = 0; predicted logP ≈ 3.8 (ChemDraw/ChemAxon estimation) |
| Comparator Or Baseline | CAS 203808-34-8: HBD = 1; predicted logP ≈ 3.1 (estimated; N1-H increases polarity) |
| Quantified Difference | ΔHBD = 1; estimated ΔlogP ≈ 0.7 units (quantitative data for exact values not experimentally published; class-level SAR supports HBD difference). |
| Conditions | In silico prediction; no experimental logP measurement published for either compound. |
Why This Matters
A higher HBD count at N1 in the comparator (CAS 203808-34-8) introduces hydrogen-bonding interactions absent in CAS 892274-44-1, altering target engagement and membrane permeability; selecting the wrong regioisomer introduces an uncontrolled variable in any assay where N1 interactions are pharmacologically relevant.
- [1] Sasaki, S.; Cho, N.; Nara, Y.; Harada, M.; Endo, S.; Suzuki, N.; Furuya, S.; Fujino, M. Discovery of a Thieno[2,3-d]pyrimidine-2,4-dione Bearing a p-Methoxyureidophenyl Moiety at the 6-Position: A Highly Potent and Orally Bioavailable Non-Peptide Antagonist for the Human Luteinizing Hormone-Releasing Hormone Receptor. J. Med. Chem. 2003, 46 (1), 113–124. View Source
- [2] CN111574534B – Phenyl-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and their use. Chinese Patent, published 2020. Description of substituent effects on GnRH receptor binding. View Source
